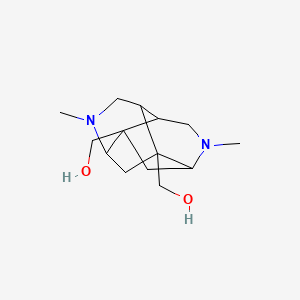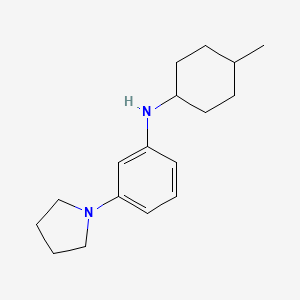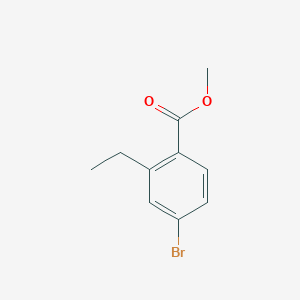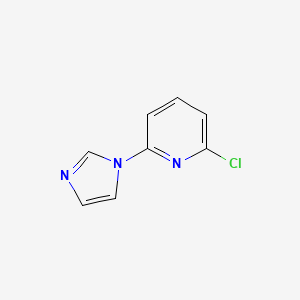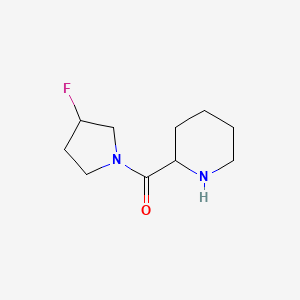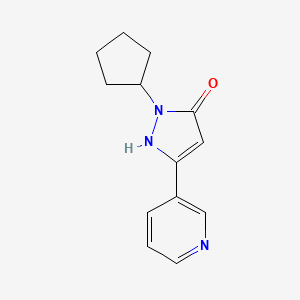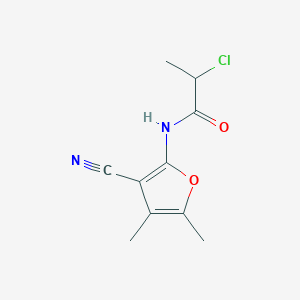
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide
Descripción general
Descripción
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide is a chemical compound with the molecular formula C10H11ClN2O2 . It has a molecular weight of 226.66 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2O2/c1-5-7(3)15-10(8(5)4-12)13-9(14)6(2)11/h6H,1-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is not specified, but it is typically stored at room temperature .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide serves as an important synthesis intermediate in the chemical industry. A novel synthesis method using readily available materials like propargyl alcohol and dipropylamine was developed, offering advantages such as simple operations, mild reaction conditions, and minimal waste, beneficial for industrial-scale production (Du Xiao-hua, 2013).
Bioactivity and Medicinal Applications
The compound has been studied for its bioactivity, particularly in relation to its antinociceptive properties. For instance, derivatives of the compound were synthesized and tested for antinociceptive activity, showing significant activity compared to standards in various tests, highlighting its potential in pain management (T. Önkol et al., 2004).
Structural and Physicochemical Studies
The structural and physicochemical properties of this compound and its derivatives have been extensively studied. Investigations into the self-assembly of related compounds provide insights into their molecular configurations and interactions, which are crucial for understanding their reactivity and potential applications in various fields, including material science and drug design (Goswami et al., 2000).
Applications in Coordination Chemistry
The compound's derivatives have been used to form complexes with transition metals, offering potential applications in catalysis and materials science. Studies on complexes of palladium(II) chloride with related ligands have contributed to the understanding of their structural properties and potential industrial applications (Tyler Palombo et al., 2019).
Safety and Hazards
The safety information available indicates that the compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-5-7(3)15-10(8(5)4-12)13-9(14)6(2)11/h6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXYIKLFKYROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C#N)NC(=O)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195336 | |
| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1306603-87-1 | |
| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306603-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






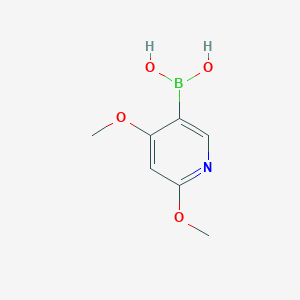
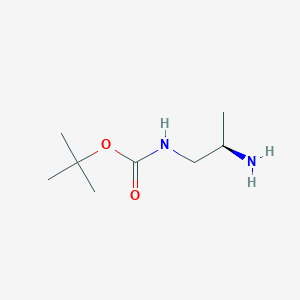
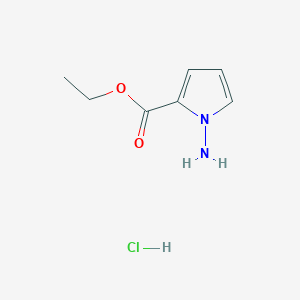
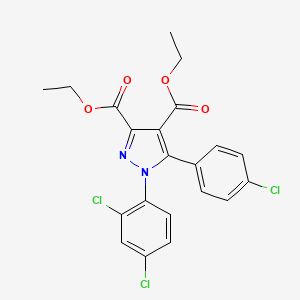
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)
